Ethyl pyruvate-3-13C
Overview
Description
Ethyl pyruvate-3-13C is a labeled derivative of ethyl pyruvate, where the carbon at the third position is replaced with the isotope carbon-13. This compound is used extensively in scientific research due to its stability and non-toxic nature. Ethyl pyruvate itself is a derivative of pyruvic acid and has been studied for its antioxidative and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl pyruvate-3-13C can be synthesized through the oxidation of ethyl lactate using MoO3-based mixed oxides . Another method involves the hyperpolarization of [1-13C]ethyl pyruvate as a precursor . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the same principles as laboratory methods but scaled up to meet industrial demands. This includes the use of high-purity reagents and stringent quality control measures to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl pyruvate-3-13C undergoes various chemical reactions, including:
Oxidation: Converts ethyl pyruvate to pyruvic acid.
Reduction: Reduces ethyl pyruvate to ethyl lactate.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions include pyruvic acid, ethyl lactate, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Ethyl pyruvate-3-13C has a wide range of applications in scientific research:
Mechanism of Action
Ethyl pyruvate-3-13C exerts its effects primarily through the inhibition of cytokine release, such as tumor necrosis factor-alpha and high mobility group protein B1. These cytokines are involved in the body’s inflammatory response, and their inhibition helps reduce inflammation and tissue damage . The compound also modulates the redox environment and prevents reactive oxygen species-mediated damage .
Comparison with Similar Compounds
Similar Compounds
Sodium pyruvate-3-13C: Another labeled derivative used in similar research applications.
Pyruvic-1,2-13C2 acid:
Uniqueness
Ethyl pyruvate-3-13C is unique due to its stability and ability to permeate biological membranes more effectively than its sodium salt counterpart. This makes it particularly useful in in vivo studies where membrane permeability is crucial .
Properties
IUPAC Name |
ethyl 2-oxo(313C)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCUYVCPSWGCC-VQEHIDDOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745857 | |
Record name | Ethyl 2-oxo(3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158612-88-5 | |
Record name | Ethyl 2-oxo(3-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158612-88-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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